molecular formula C3H5CaO4+ B230753 Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) CAS No. 17070-07-4

Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5)

Cat. No. B230753
CAS RN: 17070-07-4
M. Wt: 145.15 g/mol
InChI Key: KZJQNVIQIGBCAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-oxo-, also known as Pyruvic acid, α-Ketopropionic acid, Acetylformic acid, BTS, Pyroracemic Acid, 2-Oxopropanoic acid, 2-Oxopropionic acid, CH3COCOOH . It has a molecular formula of C3H4O3 and a molecular weight of 88.0621 .


Molecular Structure Analysis

The chemical structure of Propanoic acid, 2-oxo-, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Propanoic acid, 2-oxo-, has a boiling point of 438.2 K . The enthalpy of vaporization is 51.4 kJ/mol at a temperature of 309 K .

Mechanism of Action

Propanoic acid and its various direct sodium or calcium salt formulations are most commonly approved and indicated by organizations like the FDA and EMA for use as an antibacterial food additive preservative in animal feed and food for human consumption .

Safety and Hazards

When handling Propanoic acid, 2-oxo-, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated .

properties

IUPAC Name

calcium;2-oxopropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Ca.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+2;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQNVIQIGBCAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5CaO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17070-07-4
Record name Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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